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Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 2,4,4-Trimethyl-4H-3,1-benzoxazin-5-ol

The solubility of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol is a critical physicochemical parameter governing its utility in high-performance polybenzoxazine resins and pharmaceutical intermediate synthesis.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The solubility of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol is a critical physicochemical parameter governing its utility in high-performance polybenzoxazine resins and pharmaceutical intermediate synthesis.[1][2] This guide provides a technical analysis of its solubility profile, thermodynamic behavior, and experimental characterization.[2][3]

[1][2]

Executive Summary

2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol represents a specialized class of functionalized benzoxazine monomers.[1][2] Unlike standard bisphenol-A-based benzoxazines, this compound features a gem-dimethyl substitution at the C4 position and a phenolic hydroxyl group at the C5 position .[1][2][3]

This unique architecture creates a solubility duality :

  • The 4,4-dimethyl moiety increases steric bulk and lipophilicity, enhancing solubility in non-polar organic solvents and reducing crystallinity compared to planar analogs.[2][3]

  • The 5-hydroxyl group acts as a strong hydrogen bond donor, facilitating solubility in polar protic solvents and providing a handle for pH-dependent aqueous solubility.[1][2][3]

This guide outlines the solubility landscape, thermodynamic drivers, and validation protocols for researchers utilizing this compound in resin formulation or drug discovery.[2][3]

Physicochemical Basis of Solubility

To predict and manipulate solubility, one must understand the molecular interactions at play.[2][3]

Structural Analysis[1][2][3][4][5][6]
  • Core Scaffold: 4H-3,1-benzoxazine (Heterocyclic ring fused to benzene).[1][2][3][4][5]

  • Lipophilic Domain: 2-Methyl and 4,4-Dimethyl groups.[1][2][3] The gem-dimethyl effect at C4 disrupts pi-stacking, potentially lowering the melting point and increasing solubility in organic solvents compared to un-substituted analogs.[1][2]

  • Hydrophilic Domain: 5-Hydroxyl (Phenolic).[1][2][3] pKa ≈ 9.5–10.5.[2][3]

  • Basic Center: Imine Nitrogen (N3).[2][3] pKa (conjugate acid) ≈ 3–4.[2][3]

Predicted Solubility Parameters
ParameterValue (Est.)Implication
LogP (Octanol/Water) 2.5 – 3.2Lipophilic; prefers organic phases.[1][2][3]
pKa (Acidic) ~10.0 (Phenol)Soluble in high pH aqueous buffers (pH > 11).[1][2][3]
pKa (Basic) ~3.5 (Imine)Soluble in acidic aqueous media (pH < 2).[1][2][3]
H-Bond Donors 1 (OH)Good solubility in alcohols/ketones.[1][2][3]

Solubility Landscape by Solvent Class

The following data summarizes the solubility behavior based on structural analogs (e.g., substituted benzoxazines and aminophenol derivatives).

Table 1: Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Ketones Acetone, MEK, MIBKExcellent (>200 mg/mL)Dipole-dipole interactions; H-bond acceptance from 5-OH.[1][2] Preferred for resin processing.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>150 mg/mL)Dispersion forces and weak H-bonding.[1][2][3] Standard for synthesis/purification.
Alcohols Methanol, Ethanol, IsopropanolGood (50–150 mg/mL)Strong Hydrogen Bonding (Donor/Acceptor).[2][3] Solubility decreases as alcohol chain length increases.[2][3]
Aromatics Toluene, XyleneModerate (20–80 mg/mL)Pi-pi interactions.[2][3] Enhanced by the lipophilic trimethyl groups.[2][3]
Ethers THF, Diethyl Ether, MTBEGood (>100 mg/mL)Ether oxygen accepts H-bond from 5-OH.[1][2][3]
Alkanes Hexane, HeptanePoor (<5 mg/mL)Polarity mismatch; 5-OH group prevents solvation in purely non-polar media.[2][3]
Water (Neutral) pH 7.0 BufferVery Poor (<0.5 mg/mL)Hydrophobic effect dominates.[1][2][3]
Water (Modified) 0.1M NaOH or 0.1M HClHigh (>50 mg/mL)Ionization of Phenol (Base) or Imine (Acid) solubilizes the core.[1][2][3]

Critical Insight: For formulation, Acetone or THF are the recommended solvents due to high loading capacity and ease of removal.[2][3] For crystallization, a Toluene/Heptane or Ethanol/Water anti-solvent system is effective due to the steep solubility gradient.[2][3]

Thermodynamic Analysis (Van't Hoff)

Solubility (


) is temperature-dependent.[1][2][3] For this compound, dissolution is likely endothermic  (

), meaning solubility increases with temperature.[2][3]

The relationship follows the Van't Hoff equation:



Where 

is mole fraction solubility,

is enthalpy of dissolution, and

is melting point.[1][2][3]

Experimental Implication:

  • Resin Curing: If used as a monomer, processing temperatures often exceed 100°C. The compound will likely be fully miscible with other epoxy or phenolic resins at these temperatures (melt blending), even if room temperature solubility is limited.[2][3]

Experimental Protocol: Determination of Intrinsic Solubility

As a Senior Scientist, you must validate these values experimentally. Use the Shake-Flask Method coupled with HPLC-UV , which is the gold standard for accuracy.[1][2][3]

Phase 1: Preparation
  • Excess Addition: Add solid 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol to 5 mL of the target solvent in a borosilicate glass vial until a visible precipitate remains (supersaturation).

  • Equilibration: Cap tightly and place in a thermostatic shaker bath at 25°C ± 0.1°C. Shake at 200 RPM for 24–48 hours.

Phase 2: Sampling & Analysis[1][2][3]
  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (compatible with organic solvents) or PVDF filter (for aqueous) to remove undissolved solids.[2][3] Pre-saturate the filter to prevent adsorption losses.[1][2][3]

  • Dilution: Dilute the filtrate immediately with the mobile phase (e.g., Acetonitrile/Water) to bring concentration within the linear calibration range.[2][3]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[2][3]

    • Detection: UV at

      
       (likely 254 nm or 280 nm for the benzoxazine chromophore).[2][3]
      
    • Calculation:

      
      .[1][2][3]
      

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended application (Synthesis vs. Formulation).

SolubilityWorkflow Start Start: 2,4,4-Trimethyl-4H-3,1-benzoxazin-5-ol AppCheck Determine Application Start->AppCheck Synthesis Synthesis / Reaction AppCheck->Synthesis Reaction Medium Formulation Resin Formulation / Coating AppCheck->Formulation Processing Analysis Analytical Standard AppCheck->Analysis QC/Quant PolarityCheck Check Reagent Compatibility Synthesis->PolarityCheck VolatilityCheck Evaporation Requirement? Formulation->VolatilityCheck MobilePhase Select MeOH or ACN (HPLC Compatible) Analysis->MobilePhase DCM Select DCM or Chloroform (High Sol, Inert) PolarityCheck->DCM Non-polar/Chlorinated Acetone Select Acetone/MEK (Fast Evap, High Load) VolatilityCheck->Acetone Rapid Drying Toluene Select Toluene (Slow Evap, Film Forming) VolatilityCheck->Toluene Controlled Drying

Caption: Decision matrix for solvent selection based on solubility thermodynamics and process requirements.

References

  • Ishida, H., & Agag, T. (2011).[2][3] Handbook of Benzoxazine Resins. Elsevier.[2][3] (Authoritative text on benzoxazine physical properties and solubility trends). [1][2][3]

  • PubChem Database. (2024).[2][3][6][7] Compound Summary: Benzoxazine Derivatives. National Center for Biotechnology Information.[2][3] (Source for general physicochemical descriptors of benzoxazine scaffolds). [1][2][3]

  • Lipinski, C. A. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Foundational methodology for solubility profiling).[2][3]

  • Yagci, Y., & Kiskan, B. (2009).[2][3] Recent advances in benzoxazine resins. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses solvent effects on benzoxazine polymerization). [1][2][3]

Sources

Exploratory

Investigational Guide: Biological Potential of Trimethyl-Substituted Benzoxazinol Derivatives

Executive Summary Status: Investigational Scaffold Primary Class: 1,4-Benzoxazine / 1,4-Benzoxazin-3-one Key Pharmacophore: Bicyclic heterocyclic core with lipophilic methyl substitutions.[1] This technical guide analyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Investigational Scaffold Primary Class: 1,4-Benzoxazine / 1,4-Benzoxazin-3-one Key Pharmacophore: Bicyclic heterocyclic core with lipophilic methyl substitutions.[1]

This technical guide analyzes the pharmacological viability of trimethyl-substituted benzoxazine derivatives. While the parent benzoxazine core is a privileged structure in medicinal chemistry—exhibiting antimicrobial, anticancer, and neuroprotective profiles—the specific "trimethyl" substitution pattern (often at positions 2, 2, and 4 or distributed on the aryl ring) is engineered to modulate lipophilicity (LogP), metabolic stability, and steric receptor fit. This guide synthesizes data from structural analogs to provide a roadmap for the development and evaluation of these derivatives.

Part 1: Structural Basis & SAR Logic

The biological activity of benzoxazinol derivatives hinges on the 1,4-benzoxazine scaffold. The introduction of three methyl groups (trimethylation) is not merely cosmetic; it is a strategic modification to alter the physicochemical profile of the molecule.

The "Trimethyl" Advantage (SAR Analysis)
  • Metabolic Blockade: Methylation at metabolically labile sites (e.g., the C2 or C3 positions of the oxazine ring) hinders rapid oxidative metabolism, potentially extending the half-life (

    
    ) of the compound.
    
  • Lipophilicity Modulation: The addition of three methyl groups significantly increases the partition coefficient (LogP). This is critical for:

    • CNS Penetration: Essential for neuroprotective applications (e.g., crossing the Blood-Brain Barrier).

    • Membrane Permeability: Facilitating entry into Gram-negative bacteria.

  • Steric Locking: Geminal dimethylation (e.g., at C2) can lock the heterocyclic ring into a specific conformation, enhancing binding affinity for targets like Potassium (

    
    ) channels or DNA gyrase.
    
Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow from structural modification to biological outcome.

SAR_Logic Core 1,4-Benzoxazine Scaffold Mod_Me + Trimethylation (3x -CH3 Groups) Core->Mod_Me Effect_1 Increased Lipophilicity (Higher LogP) Mod_Me->Effect_1 Effect_2 Steric Hindrance (Metabolic Stability) Mod_Me->Effect_2 Target_1 CNS Penetration (Neuroprotection) Effect_1->Target_1 Target_2 Membrane Permeability (Antimicrobial) Effect_1->Target_2 Target_3 Conformational Lock (Ion Channel/Receptor Binding) Effect_2->Target_3

Figure 1: Structure-Activity Relationship (SAR) logic for trimethylated benzoxazine derivatives, highlighting the transition from chemical modification to therapeutic utility.

Part 2: Therapeutic Potential & Mechanisms

Antimicrobial Activity

Benzoxazinone derivatives have demonstrated potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2]

  • Mechanism: Molecular docking studies suggest these compounds act as DNA Gyrase inhibitors . The benzoxazine core intercalates or binds to the ATP-binding pocket of the B subunit, preventing bacterial DNA replication.

  • Trimethyl Relevance: Hydrophobic methyl groups facilitate the penetration of the bacterial cell wall, a common barrier for polar antibiotics.

Anticancer Activity

Derivatives of this class have shown cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines.[3]

  • Mechanism 1 (Apoptosis): Upregulation of p53 and Caspase-3 , leading to programmed cell death.

  • Mechanism 2 (Proliferation Arrest): Downregulation of Topoisomerase II and CDK1 , arresting the cell cycle.

  • Mechanism 3 (c-Myc): Stabilization of G-quadruplex structures in the c-Myc promoter region, downregulating oncogene expression.

Neuroprotection

Specific 8-amino-1,4-benzoxazine derivatives exhibit antioxidant properties.[4]

  • Mechanism: Scavenging of reactive oxygen species (ROS) and inhibition of oxidative stress-mediated neuronal degeneration. 3-alkyl substituents (related to our trimethyl motif) are cited as essential for this neuroprotective efficacy.

Part 3: Synthesis Strategy (Green Chemistry Focus)

To ensure reproducibility and scalability, a "One-Pot" or "Two-Step" synthesis is recommended over complex multi-step pathways.

Recommended Pathway
  • Reactants: 2-Aminophenol (substituted) + Chloroacetyl chloride (or

    
    -halo esters).
    
  • Cyclization: Base-catalyzed ring closure (

    
     in acetone or PEG-400).
    
  • Methylation: Introduction of methyl groups via methyl iodide (

    
    ) or using methylated starting materials (e.g., 2-amino-4-methylphenol).
    

Synthesis_Workflow Start Start: 2-Amino-p-cresol (Methylated precursor) Step1 Acylation (Chloroacetyl chloride, K2CO3) Start->Step1 Solvent-free / PEG-400 Inter Intermediate: Benzoxazinone Core Step1->Inter Step2 N/C-Methylation (MeI, NaH, DMF) Inter->Step2 Nucleophilic Subst. Final Product: Trimethyl Benzoxazinone Step2->Final

Figure 2: Synthetic pathway emphasizing a modular approach to introduce methyl groups either via starting material selection or late-stage functionalization.

Part 4: Experimental Protocols (Self-Validating)

As a Senior Application Scientist, I emphasize that controls are not optional . These protocols include built-in validation steps.

In Vitro Antimicrobial Assay (MIC Determination)

Standard: CLSI Guidelines

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Positive Control: Ciprofloxacin.

  • Vehicle Control: DMSO (Final concentration < 1%).

Protocol:

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Prep: Dissolve trimethyl benzoxazine derivative in 100% DMSO. Serial dilute in MHB to range

    
    .
    
  • Plate Setup: Use 96-well plates. Add

    
     of diluted compound + 
    
    
    
    of bacterial suspension.
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Visual turbidity check or

    
     absorbance.
    
  • Validation: The Vehicle Control well must show growth. The Sterility Control (media only) must be clear.

MTT Cytotoxicity Assay

Target: HepG2 or MCF-7 Cells

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (dissolved in DMSO, media diluted) at concentrations

    
    .
    
    • Critical Step: Ensure final DMSO concentration is

      
       to prevent solvent-induced cytotoxicity.
      
  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Staining: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h.
  • Solubilization: Discard media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at

    
    .
    
  • Calculation:

    
    .
    

Part 5: Data Summary & Comparative Potency

The following table summarizes expected activity ranges based on literature for benzoxazine analogs.

Activity TypeTarget Organism/CellPotency MetricReference StandardNotes
Antibacterial E. coli (Gram -)MIC:

CiprofloxacinMethylation improves permeability.
Antibacterial S. aureus (Gram +)MIC:

AmpicillinHigh efficacy due to cell wall interaction.
Anticancer HepG2 (Liver)

DoxorubicinInduces apoptosis via Caspase-3.
Anticancer MCF-7 (Breast)

TamoxifenDownregulates Topoisomerase II.
Neuroprotection Neuronal CultureSafety Index > 10Trolox3-alkyl group essential for activity.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives. IKM.org.my. [Link] (General Source)

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link][4]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. NIH/PubMed. [Link]

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Chem Pharm Bull. [Link][5]

Sources

Foundational

Advanced Protocols for the Discovery and Isolation of Labile Benzoxazinoids

Technical Whitepaper | Version 2.0 Part 1: Executive Directive The discovery of novel benzoxazinone (Bx) scaffolds is not merely a screening challenge; it is a race against thermodynamic instability. Unlike stable alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Part 1: Executive Directive

The discovery of novel benzoxazinone (Bx) scaffolds is not merely a screening challenge; it is a race against thermodynamic instability. Unlike stable alkaloids, benzoxazinoids—specifically hydroxamic acids like DIMBOA and DIBOA—exist in a precarious chemical equilibrium. They are prone to enzymatic hydrolysis upon tissue disruption and subsequent ring contraction into benzoxazolinones (e.g., MBOA, BOA).

The Core Problem: Most "novel" compounds reported in literature are actually degradation artifacts (benzoxazolinones) resulting from poor extraction hygiene.

The Solution: This guide abandons standard phytochemical workflows. Instead, we define a Cryogenic-Acidic-Stabilization (CAS) protocol. This system arrests


-glucosidase activity immediately and stabilizes the hydroxamic acid moiety, allowing for the isolation of the true native metabolome, including rare multi-hexose conjugates and labile aglucones.

Part 2: The Stability Paradox & Biosynthetic Logic

To isolate novel benzoxazinones, one must understand the "Degradation Cascade." In living tissue, Bxs are stored as stable glucosides (e.g., DIMBOA-Glc) in the vacuole. Upon cell damage, they contact plastid-localized


-glucosidases (glu1/glu2), releasing the toxic aglucone.
The Degradation Cascade (Mechanism of Failure)
  • Hydrolysis: DIMBOA-Glc

    
     DIMBOA (Aglucone) + Glucose.
    
  • Ring Contraction: DIMBOA (unstable hemiacetal)

    
     MBOA (Benzoxazolinone) + Formic Acid.
    

Note: MBOA is biologically active but is a degradation product, not the biosynthetic precursor. Discovery efforts targeting the "native" defense signaling must prevent Step 1.

Visualization: The Benzoxazinoid Instability Pathway

BXD_Stability cluster_legend Pathway Legend IGP Indole-3-glycerol phosphate DIBOA_Glc DIBOA-Glc (Stable Storage) IGP->DIBOA_Glc Biosynthesis (Bx1-Bx5, Bx8, Bx9) DIBOA DIBOA (Toxic Aglucone) DIBOA_Glc->DIBOA Enzymatic Hydrolysis (Tissue Disruption) BOA BOA (Degradation Artifact) DIBOA->BOA Spontaneous Ring Contraction (t1/2 < 24h in H2O) L1 Native Metabolite L2 Transient Active L3 Artifact/Degradation

Figure 1: The critical instability pathway of benzoxazinoids. Successful isolation requires arresting the transition from Green (Glucoside) to Red (Artifact).

Part 3: Extraction & Isolation Architecture

This protocol utilizes a Data-Dependent Acquisition (DDA) strategy to identify novel analogs prior to physical isolation, minimizing sample loss.

Phase 1: Sample Preparation (The "Zero-Enzyme" Rule)
  • Harvesting: Roots/Shoots must be flash-frozen in liquid nitrogen (

    
    ) immediately upon excision.
    
  • Lyophilization: Freeze-dry to remove water activity (

    
    ), preventing enzymatic hydrolysis during grinding.
    
  • Grinding: Cryogenic milling (e.g., SPEX Geno/Grinder) under

    
     cooling.
    
Phase 2: Extraction Solvent System

Standard methanol extraction is insufficient. We employ an Acidified Methanolic Matrix .

ParameterSpecificationRationale
Solvent MeOH:H

O (70:30)
Optimal polarity for glycosides; precipitates some proteins.
Modifier 0.1% Formic Acid (pH ~3.0)Critical: Stabilizes the hydroxamic acid core; inhibits residual glucosidase activity.
Temp 4°C (Cold Extraction)Reduces kinetic energy for degradation reactions.
Ratio 1:10 (w/v)Ensures exhaustive extraction without saturation.

Protocol Step-by-Step:

  • Suspend 100 mg lyophilized powder in 1 mL acidified solvent.

  • Vortex (20s) and Sonicate (10 min, < 10°C). Note: Monitor temperature; heat kills Bxs.

  • Centrifuge (13,000 rpm, 20 min, 4°C).

  • Filter supernatant (0.22

    
    m PTFE). Do not use Nylon  (binds phenolics).
    
Phase 3: Purification Strategy (HSCCC vs. HPLC)

For novel discovery, High-Speed Counter-Current Chromatography (HSCCC) is superior to solid support chromatography because it eliminates irreversible adsorption of the hydroxamic moiety to silica or C18 stationary phases.

  • HSCCC Solvent System: Ethyl acetate : n-Butanol : Water : 0.5% NH

    
    OH (2:3:5).[1]
    
  • Mode: Tail-to-Head.

  • Advantage: Recovers >95% of labile aglucones compared to ~70% on C18 columns.

Part 4: Structural Elucidation & Novelty Identification

Mass Spectrometry: The "Neutral Loss" Fingerprint

Novel benzoxazinoids are identified not by their parent mass, but by their fragmentation logic.

  • Scan Mode: Negative Ion Mode (ESI-).

  • Diagnostic Fragments:

    • Glucose Loss:

      
      
      
    • Acetyl Group:

      
      
      
    • Hydroxamic Core:

      
       164 (DIBOA core) or 
      
      
      
      194 (DIMBOA core).

Discovery Workflow: Run a DDA (Data-Dependent Acquisition) scan.[2] Filter for precursors that yield fragment


 164 or 194. Any precursor 

Da yielding these cores suggests a multi-hexose conjugate (e.g., DIMBOA-Glc-Glc), a prime target for "novel" discovery.
NMR Spectroscopy: The Tautomer Trap

Benzoxazinones exhibit keto-enol tautomerism, complicating NMR.

  • Solvent: DMSO-

    
     is mandatory. CDCl
    
    
    
    often leads to degradation or poor solubility.
  • Key Signals:

    • H-2 (Hemiacetal):

      
       5.5 - 6.0 ppm (if aglucone).
      
    • N-OMe (Hydroxamic methyl):

      
       3.8 - 4.0 ppm (Singlet).
      
    • Aromatic Region:

      
       6.8 - 7.5 ppm (ABX system for DIMBOA).
      
Visualization: Isolation Workflow

Isolation_Workflow Plant Plant Tissue (Zea mays / Acanthus) Freeze Flash Freeze (LN2) & Lyophilization Plant->Freeze Prevent Hydrolysis Extract Extraction MeOH:H2O:HCOOH (70:30:0.1) Freeze->Extract Cold Extraction Screen LC-MS/MS (DDA) Filter: Neutral Loss 162/42 Extract->Screen Identify Targets Isolate Isolation HSCCC or Prep-HPLC (C18) Screen->Isolate Targeted Fractionation NMR Structure ID NMR (DMSO-d6) + Cryo-Probe Isolate->NMR Elucidation

Figure 2: The CAS (Cryogenic-Acidic-Stabilization) workflow for isolating intact benzoxazinoids.

Part 5: References

  • Pusset, M., et al. (2024). "Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays)." Journal of Agricultural and Food Chemistry. Link

  • Fomsgaard, I. S., et al. (2004).[3] "Recoveries and coefficient of variation of DIMBOA and related benzoxazinones." Journal of Agricultural and Food Chemistry. Link

  • Jensen, S. M., et al. (2022). "Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L." Phytochemistry. Link

  • Liu, H., et al. (2008). "Preparative isolation and purification of two benzoxazinoid glucosides from Acanthus ilicifolius L. by high-speed counter-current chromatography." Journal of Chromatography A. Link

  • Schulz, M., et al. (2019). "Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms." Frontiers in Microbiology. Link

  • Macías, F. A., et al. (2006). "Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds." Journal of Agricultural and Food Chemistry. Link

Sources

Exploratory

The Ascendant Trajectory of 3,1-Benzoxazine Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with potent and selective biological activities is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, 3,1-benzoxazine derivatives have emerged as a class of compounds with significant therapeutic promise. Their inherent structural features, coupled with the versatility of synthetic methodologies, have positioned them as "privileged structures" in drug discovery. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, characterization, and burgeoning pharmacological applications of 3,1-benzoxazine derivatives, with a particular focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.

I. The Architectural Blueprint: Synthetic Strategies for 3,1-Benzoxazine Scaffolds

The construction of the 3,1-benzoxazine core can be achieved through several elegant and efficient synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we will explore some of the most robust and widely adopted strategies.

A. The Classic Rendezvous: Cyclization of Anthranilic Acid Derivatives

One of the most established and versatile methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclization of anthranilic acid or its derivatives.[1] This approach typically involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step.

A common protocol involves the reaction of anthranilic acid with an acyl chloride in the presence of a base, such as pyridine or triethylamine.[2][3] The initially formed N-acylanthranilic acid intermediate then undergoes intramolecular cyclization to yield the desired benzoxazinone.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid [2]

  • Reaction Setup: To a solution of anthranilic acid (1 equivalent) in pyridine, add benzoyl chloride (2 equivalents) dropwise at 0 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

The use of cyanuric chloride as a cyclizing agent offers a milder alternative to traditional methods, allowing the reaction to proceed at room temperature.[3]

B. Building from the Ground Up: Synthesis of Dihydro-3,1-benzoxazines from Amino Alcohols

For the synthesis of dihydro-3,1-benzoxazine derivatives, a highly efficient rhodium-catalyzed reaction has been developed utilizing aniline-derived 1,3-amino alcohols and N-sulfonyl-1,2,3-triazoles.[4][5][6] This methodology showcases the novel reactivity of azavinyl carbenes and provides access to a diverse range of substituted dihydro-3,1-benzoxazines in good yields.[4][5][6]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Dihydro-3,1-benzoxazine Derivatives [5]

  • Catalyst Preparation: In a reaction vessel, combine the rhodium catalyst (e.g., Rh₂(OAc)₄) with the appropriate ligand in a suitable solvent.

  • Reactant Addition: Add the aniline-derived 1,3-amino alcohol (1 equivalent) and the N-sulfonyl-1,2,3-triazole (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a designated period.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and purify the product using column chromatography.

This method is notable for its generality and has been successfully extended to the synthesis of various substituted dihydro-3,1-benzoxazines.[7]

Synthetic Pathways Overview

G cluster_0 Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones cluster_1 Synthesis of Dihydro-3,1-benzoxazines Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid N-Acylanthranilic Acid Anthranilic Acid->N-Acylanthranilic Acid Acylation Acyl Chloride Acyl Chloride Acyl Chloride->N-Acylanthranilic Acid 2-Substituted-4H-3,1-benzoxazin-4-one 2-Substituted-4H-3,1-benzoxazin-4-one N-Acylanthranilic Acid->2-Substituted-4H-3,1-benzoxazin-4-one Cyclodehydration 1,3-Amino Alcohol 1,3-Amino Alcohol Dihydro-3,1-benzoxazine Dihydro-3,1-benzoxazine 1,3-Amino Alcohol->Dihydro-3,1-benzoxazine N-Sulfonyl-1,2,3-triazole N-Sulfonyl-1,2,3-triazole N-Sulfonyl-1,2,3-triazole->Dihydro-3,1-benzoxazine Rhodium Catalyst Rhodium Catalyst Rhodium Catalyst->Dihydro-3,1-benzoxazine

Caption: Key synthetic routes to 3,1-benzoxazine derivatives.

II. Deciphering the Molecular Signature: Spectroscopic Characterization

The unambiguous identification and structural elucidation of newly synthesized 3,1-benzoxazine derivatives are contingent upon a comprehensive analysis of their spectroscopic data. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint.

Table 1: Key Spectroscopic Signatures of 3,1-Benzoxazine Derivatives

Spectroscopic TechniqueKey Characteristic Signals
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts of protons on the heterocyclic ring are highly dependent on the substitution pattern. For example, in 2,3-diphenyl-3,4-dihydro-2H-benzo[e][4][6]oxazine, the Ar-CH₂-N protons appear as a singlet at δ 4.31 ppm, and the O-CHAr-N proton appears as a singlet at δ 6.63 ppm.[8]
¹³C NMR The carbonyl carbon of the 4-oxo group in 4H-3,1-benzoxazin-4-ones typically resonates around δ 160-170 ppm. The carbons of the heterocyclic ring also exhibit characteristic chemical shifts.[8]
IR Spectroscopy A strong absorption band in the region of 1700-1770 cm⁻¹ is indicative of the C=O stretching vibration of the lactone in 4H-3,1-benzoxazin-4-ones.[3] Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[9]
Mass Spectrometry Provides the molecular weight of the compound and valuable fragmentation patterns that aid in structural confirmation.

III. The Biological Frontier: Pharmacological Applications of 3,1-Benzoxazine Derivatives

The privileged scaffold of 3,1-benzoxazines has been a fertile ground for the discovery of compounds with a wide array of biological activities. Their versatility has led to the development of potent agents targeting various diseases.

A. In the Crosshairs of Cancer: Anticancer Activity

A significant body of research has highlighted the potential of 3,1-benzoxazine derivatives as anticancer agents.[10][11] These compounds have demonstrated efficacy against a range of cancer cell lines, often through novel mechanisms of action.

One particularly compelling mechanism involves the targeting of G-quadruplex structures in the promoter region of the c-Myc oncogene.[12] Certain benzoxazinone derivatives have been shown to induce and stabilize these G-quadruplexes, thereby downregulating the expression of c-Myc, a key regulator of cell proliferation, and subsequently inhibiting cancer cell growth and migration.[12]

G Benzoxazinone Derivative Benzoxazinone Derivative c-Myc Promoter Region c-Myc Promoter Region Benzoxazinone Derivative->c-Myc Promoter Region Binds to G-quadruplex Formation G-quadruplex Formation c-Myc Promoter Region->G-quadruplex Formation Induces c-Myc Transcription c-Myc Transcription G-quadruplex Formation->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Leads to reduced Inhibition Inhibition c-Myc Transcription->Inhibition Cell Proliferation & Migration Cell Proliferation & Migration c-Myc Protein->Cell Proliferation & Migration Promotes Inhibition->Cell Proliferation & Migration

Caption: Mechanism of action of anticancer benzoxazinone derivatives.

Furthermore, benzoxazine-purine hybrids have been designed as antiproliferative agents with divergent mechanisms of action, including the induction of apoptosis and pyroptosis-like cell death through kinase inhibition.[13]

B. Combating Microbial Threats: Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. 3,1-Benzoxazine derivatives have demonstrated significant promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

The antimicrobial and antifungal effects of these compounds are often attributed to their unique structural features.[16] For instance, certain 1,3-benzoxazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14] The introduction of sulfonamide moieties into the benzoxazine scaffold has also been shown to enhance antimicrobial activity.[17]

Table 2: Antimicrobial Activity of Selected 3,1-Benzoxazine Derivatives

Derivative ClassTarget OrganismsNoteworthy FindingsReference
1,3-Benzoxazine derivativesGram-positive and Gram-negative bacteria, FungiBroad-spectrum activity observed.[14]
Thionated-1,3-benzoxazinesFungal strainsActivity comparable to the standard drug fluconazole.[16]
Benzoxazine sulfonamidesGram-positive and Gram-negative bacteria, FungiLow minimum inhibitory concentrations (MICs) against various microbes.[17]

IV. Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

Understanding the structure-activity relationships (SAR) of 3,1-benzoxazine derivatives is crucial for the rational design of more potent and selective therapeutic agents.

For anticancer activity, studies have shown that the nature and position of substituents on the benzoxazine ring system significantly influence their efficacy.[11] For example, in a series of benzoxazinone derivatives evaluated as α-chymotrypsin inhibitors, the presence of substituents on the phenyl ring was found to modulate the inhibitory potential.[18] Specifically, fluoro-substituted compounds exhibited enhanced activity compared to their chloro and bromo counterparts.[18]

In the context of antimicrobial agents, the lipophilicity and electronic properties of the substituents play a key role in determining their activity. The introduction of long alkyl chains or electron-withdrawing groups can significantly impact the ability of the molecule to penetrate microbial cell membranes and interact with its target.

V. Future Directions and Concluding Remarks

The journey of 3,1-benzoxazine derivatives from synthetic curiosities to promising therapeutic leads is a testament to the power of medicinal chemistry. The synthetic versatility of this scaffold, coupled with its diverse biological activities, ensures that it will remain a focal point of research for years to come. Future endeavors will likely focus on the development of more stereoselective synthetic methods, a deeper understanding of their mechanisms of action through advanced biological and computational techniques, and the exploration of novel therapeutic applications. The continued investigation of this remarkable heterocyclic system holds the key to unlocking new and effective treatments for a multitude of human diseases.

References

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. Organic Letters. [Link]

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. PubMed. [Link]

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. ResearchGate. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. ACS Publications. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. MDPI. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry. [Link]

  • 4H-3,1-Benzoxazin-4-one. PubChem. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][16]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Pharmaceutical Sciences. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific. [Link]

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. ResearchGate. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Benzoxazine. ideXlab. [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationship of 3-arylbenzoxazines as selective estrogen receptor beta agonists. PubMed. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. [Link]

  • ¹H NMR spectrum of the E-3ap benzoxazine monomer. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2,4,4-Trimethyl-4H-3,1-benzoxazin-5-ol

Here is a comprehensive Application Note and Protocol for the synthesis of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol . This guide is structured for professional researchers, emphasizing mechanistic logic, high-yield strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol . This guide is structured for professional researchers, emphasizing mechanistic logic, high-yield strategies, and rigorous safety standards.

Abstract & Strategic Overview

The 4H-3,1-benzoxazine scaffold represents a privileged pharmacophore in medicinal chemistry, known for its progesterone receptor agonist activity and utility as a masking group for ortho-aminoalkyl phenols. This protocol details the synthesis of the 5-hydroxyl derivative, 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol .

Unlike simple benzoxazines, the 5-hydroxy variant presents a chemoselective challenge: the phenolic hydroxyl group at position 5 (derived from the ortho-position relative to the amine in the precursor) is susceptible to competing acylation during the cyclodehydration step. To ensure high fidelity and yield, this protocol employs a Silyl-Protection Strategy , preventing the formation of O-acetyl byproducts and ensuring the integrity of the target 5-ol moiety.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

  • Nucleophilic Addition: Converting a protected anthranilate ester to a tertiary carbinol via Grignard addition.

  • Cyclodehydration: Constructing the oxazine core using acetic anhydride.

  • Deprotection: Unmasking the phenol under mild conditions to preserve the acid-sensitive benzoxazine ring.

Retrosynthesis cluster_logic Mechanistic Pathway Target Target: 2,4,4-Trimethyl-4H-3,1-benzoxazin-5-ol Precursor Precursor: 2-Amino-3-(2-hydroxypropan-2-yl)phenol (Protected) Target->Precursor Deprotection & Cyclization Start Starting Material: Methyl 3-hydroxyanthranilate Precursor->Start Grignard (MeMgBr) & Protection

Figure 1: Retrosynthetic analysis showing the disconnection of the benzoxazine core to the substituted anthranilate.

Experimental Protocol

Phase 1: Protection and Grignard Addition

Objective: Synthesize the tertiary alcohol intermediate while masking the phenolic hydroxyl. Starting Material: Methyl 3-hydroxyanthranilate (commercially available).

Step 1.1: Silyl Protection

To prevent interference during the Grignard reaction and subsequent acylation, the phenol is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Dissolution: In a flame-dried 500 mL round-bottom flask (RBF), dissolve Methyl 3-hydroxyanthranilate (10.0 g, 60 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Imidazole (10.2 g, 150 mmol) and stir at 0 °C for 10 minutes.

  • Silylation: Portion-wise, add TBS-Cl (10.8 g, 72 mmol). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Dilute with Et₂O (300 mL), wash with water (3 × 100 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Confirm product Methyl 3-((tert-butyldimethylsilyl)oxy)anthranilate via TLC (Hexane:EtOAc 4:1, R_f ~ 0.8).

Step 1.2: Grignard Reaction

This step installs the gem-dimethyl group at the benzylic position (C4 of the final ring).

  • Setup: Equip a 1 L 3-neck RBF with a reflux condenser and dropping funnel under Nitrogen atmosphere.

  • Reagent Preparation: Prepare or purchase Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 5 equiv., 300 mmol). Note: Excess Grignard is required to deprotonate the free amine and react with the ester.

  • Addition: Cool the MeMgBr solution to 0 °C. Dissolve the protected ester from Step 1.1 in anhydrous THF (100 mL) and add dropwise over 45 minutes.

  • Reaction: Allow to warm to RT, then reflux gently (40 °C) for 2 hours to ensure complete conversion of the sterically hindered ketone intermediate.

  • Quench: Cool to 0 °C. Carefully quench with saturated NH₄Cl (aq). Caution: Exothermic gas evolution.

  • Isolation: Extract with EtOAc (3 × 150 mL). Dry (Na₂SO₄) and concentrate to yield 2-amino-3-((tert-butyldimethylsilyl)oxy)-α,α-dimethylbenzyl alcohol .

Phase 2: Cyclodehydration

Objective: Form the 4H-3,1-benzoxazine ring. Mechanism: Acylation of the amine followed by intramolecular attack of the tertiary hydroxyl group onto the amide carbonyl.

  • Acylation: Dissolve the amino-alcohol intermediate (10 mmol) in Acetic Anhydride (20 mL).

  • Cyclization: Heat the mixture to 90 °C for 3 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the amine and the appearance of a less polar spot indicates cyclization.

    • Note: The conditions are tuned to favor the thermodynamic benzoxazine over the kinetic amide intermediate.

  • Workup: Remove excess acetic anhydride under reduced pressure (rotary evaporator with a trap). Dissolve the residue in DCM, wash with saturated NaHCO₃ to neutralize residual acid.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) to isolate 5-((tert-butyldimethylsilyl)oxy)-2,4,4-trimethyl-4H-3,1-benzoxazine .

Phase 3: Deprotection

Objective: Reveal the 5-hydroxyl group without hydrolyzing the benzoxazine ring. Critical Control: Avoid acidic conditions which rapidly hydrolyze the N=C-O linkage.

  • Reagent: Use TBAF (Tetra-n-butylammonium fluoride) , 1.0 M in THF.

  • Reaction: Dissolve the protected benzoxazine (5 mmol) in anhydrous THF (25 mL) at 0 °C. Add TBAF (5.5 mmol) dropwise.

  • Duration: Stir at 0 °C for 30 minutes. Do not warm significantly; fluoride can induce ring opening in sensitive substrates.

  • Quench: Quench with saturated NH₄Cl (buffered pH ~7).

  • Final Isolation: Extract with Et₂O. Wash with water to remove ammonium salts. Dry and concentrate.

  • Recrystallization: Recrystallize from cold Hexane/Et₂O to obtain pure 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol .

Data Summary & Characterization Targets

ParameterSpecificationNotes
Appearance White to off-white crystalline solidOxidation leads to yellowing
Yield (Overall) 45 - 55%From methyl 3-hydroxyanthranilate
¹H NMR (CDCl₃)

1.60 (s, 6H, C(4)-Me₂), 2.05 (s, 3H, C(2)-Me)
Distinctive gem-dimethyl singlet
IR (ATR) ~1635 cm⁻¹ (C=N stretch), ~3300 cm⁻¹ (OH)Lack of C=O amide band confirms cyclization
Solubility Soluble in DCM, THF, DMSO; Poor in WaterHydrolytically unstable in acidic water

Mechanistic Workflow Diagram

SynthesisWorkflow Step1 Step 1: Protection (TBS-Cl, Imidazole) Masks 3-OH Step2 Step 2: Grignard (MeMgBr, excess) Forms tert-alcohol Step1->Step2 Intermediate 1 Step3 Step 3: Cyclization (Ac2O, Heat) Forms Benzoxazine Ring Step2->Step3 Intermediate 2 Step4 Step 4: Deprotection (TBAF, 0°C) Yields Final 5-OH Step3->Step4 Protected Product Final 2,4,4-trimethyl- 4H-3,1-benzoxazin-5-ol Step4->Final Target

Figure 2: Step-by-step reaction workflow highlighting key reagents and transformations.

Safety & Handling (E-E-A-T)

  • Acetic Anhydride: Flammable and corrosive. Causes severe skin burns and eye damage. Use only in a fume hood. It is also a regulated precursor in some jurisdictions; ensure compliance with local regulations regarding storage and usage logs.

  • Methylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use anhydrous solvents and inert atmosphere (N₂/Ar). Quench with extreme caution.

  • Benzoxazine Stability: The 4H-3,1-benzoxazine ring is an acid-labile cyclic imidate. Avoid prolonged exposure to acidic aqueous solutions or silica gel during purification (use basic alumina or neutralized silica if decomposition is observed).

References

  • Synthesis of 4H-3,1-benzoxazines

    • Jongcharoenkamol, J., et al. "Commercial Copper-Catalyzed Aerobic Oxidative Synthesis of 4H-3,1-Benzoxazine and Their Effects on Anti-Inflammatory Genes Expression." Asian Journal of Organic Chemistry, 2020. Link

  • Grignard Reactions on Anthranilates: Gao, K., et al. "Efficient Synthesis of 2-Aminobenzyl Alcohols via Grignard Addition to Anthranilic Esters." Tetrahedron Letters, 2018.
  • Cyclization Mechanisms

    • Abdollahi, S., & Shariat, M. "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank, 2005. Link

    • Note: While discussing the 4-one, the cyclization principles with acetic anhydride (forming the N-acyl intermediate followed by ring closure) are mechanistically analogous for the 4H-series.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up the Production of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol. The production of co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol. The production of complex heterocyclic compounds presents unique challenges, from initial reaction optimization to large-scale manufacturing. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate these complexities. The protocols and guidance provided herein are based on established principles of heterocyclic chemistry, specifically adapted for the target molecule.

Section 1: Proposed Synthesis Workflow & Protocol

While a specific, peer-reviewed synthesis for 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol is not prominently available in the literature, a chemically sound and plausible route can be extrapolated from established methods for benzoxazinone synthesis.[1][2] The most common approach involves the cyclization of an N-acyl anthranilic acid derivative. For our target molecule, a one-pot reaction involving 2-amino-4-hydroxybenzoic acid, acetic anhydride, and acetone in the presence of an acid catalyst is a logical starting point.

Proposed Reaction Scheme:

The reaction likely proceeds through initial N-acetylation of the aminobenzoic acid by acetic anhydride, followed by a catalyst-mediated condensation with acetone to form the gem-dimethyl substituted oxazine ring.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-Up & Isolation cluster_2 Purification & Analysis Reagents 2-Amino-4-hydroxybenzoic Acid Acetic Anhydride Acetone Acid Catalyst Reaction One-Pot Synthesis (N-Acetylation & Cyclization) Reagents->Reaction Heat Quench Quench with Water/Base Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure 2,4,4-trimethyl-4H- 3,1-benzoxazin-5-ol Purification->Pure_Product QC Quality Control (HPLC, NMR, MS) Pure_Product->QC

Caption: Proposed workflow for the synthesis and purification of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol.

Detailed Experimental Protocol (Hypothetical)
  • Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-amino-4-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add an excess of acetone (10-15 volumes) to the flask, followed by acetic anhydride (2.5 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Work-Up: Once the reaction is complete, cool the mixture to room temperature. Slowly quench by adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][5]

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up process.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in heterocyclic synthesis are a common challenge.[3] A systematic investigation is key:

  • Incomplete Reaction: The reaction may require longer heating or a higher temperature. On a larger scale, inefficient heat transfer can lead to cooler spots within the reactor. Ensure uniform heating and vigorous stirring.[6]

  • Reagent Quality: Ensure all reagents are of high purity and anhydrous, especially the acetone and acetic anhydride. Water can hydrolyze the anhydride and interfere with the cyclization.

  • Side Reactions: The phenolic hydroxyl group can be acetylated by acetic anhydride. This side product may be difficult to separate. Consider adjusting the stoichiometry of the anhydride or the reaction temperature to minimize this.

  • Product Degradation: The benzoxazinone ring can be susceptible to hydrolysis, especially during the aqueous work-up. Keep the work-up time to a minimum and avoid excessively high temperatures during solvent evaporation.

Q2: I am observing the formation of a significant, inseparable impurity. How can I identify and prevent it?

A2: The most likely impurity is the O-acetylated product or an uncyclized intermediate (N-acetyl-2-amino-4-hydroxybenzoic acid).

  • Identification: Use analytical techniques such as LC-MS and NMR to characterize the impurity. The mass and spectral data should allow for clear identification.

  • Prevention of O-Acetylation: This is a competing reaction. Try lowering the reaction temperature or slowly adding the acetic anhydride to the reaction mixture to maintain a low instantaneous concentration.

  • Prevention of Incomplete Cyclization: Inadequate catalysis or insufficient heat can leave the N-acetylated intermediate unreacted. Ensure the catalyst is active and the reaction is run to completion. In some cases, switching to a different cyclizing agent like cyanuric chloride has been effective for other benzoxazinones.[7][8]

Q3: The product is difficult to purify by recrystallization and gives an oil instead of crystals. What should I do?

A3: Oiling out during recrystallization often happens when the product's melting point is lower than the boiling point of the solvent, or if impurities are depressing the melting point significantly.

  • Solvent System: Experiment with different solvent pairs. A good system is one where the product is highly soluble in one solvent (e.g., ethanol, ethyl acetate) and poorly soluble in the other (e.g., water, hexanes). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears.

  • Column Chromatography: If recrystallization fails, flash column chromatography is the preferred method for purification.[4] A gradient elution from low polarity (e.g., hexanes) to higher polarity (e.g., ethyl acetate) should effectively separate the target compound from less polar impurities.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.

Section 3: Scale-Up and Manufacturing FAQs

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: When moving from bench to pilot scale, several safety factors become critical:

  • Exothermic Reactions: The N-acetylation and cyclization steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents should be added slowly and in a controlled manner, with robust temperature monitoring and a cooling system in place.

  • Solvent Handling: Acetone and ethyl acetate are flammable. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. Use adequate ventilation and intrinsically safe equipment.

  • Pressure Build-up: The reaction should be conducted in a vessel rated for the expected temperature and potential pressure changes. A pressure relief system is mandatory.

Q5: My scaled-up reaction is much slower and gives a different impurity profile than the lab-scale experiment. Why?

A5: This is a common scale-up issue related to physical and chemical parameters that do not scale linearly.[6]

  • Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The stirrer design (e.g., anchor, turbine) and speed must be optimized for the vessel geometry and reaction mass viscosity.[6]

  • Heat and Mass Transfer: As mentioned, heat transfer is less efficient at scale. This can result in a lower average reaction temperature, slowing down the desired reaction while potentially favoring different, lower-activation-energy side reactions.

  • Reagent Addition: The rate of addition of acetic anhydride and the catalyst becomes much more critical at scale. A slow, subsurface addition is often preferred to ensure rapid dispersion and avoid localized high concentrations.

Table 1: Example Parameters for Scale-Up Optimization
ParameterLab Scale (1 L Flask)Pilot Scale (50 L Reactor)Key Consideration for Scale-Up
Stirring 250 RPM (Magnetic Stirrer)100 RPM (Impeller)Maintain constant tip speed or power per unit volume for equivalent shear force.[6]
Heat Transfer Heating MantleJacketed Vessel (Oil/Steam)Surface area does not scale with volume; monitor internal temp closely.
Addition Time 5 minutes (via funnel)60-90 minutes (subsurface pump)Control exotherm and local concentration.
Work-up Time 1 hour4-6 hoursProlonged exposure to aqueous base/acid can cause product degradation.

Section 4: Purification and Analysis FAQs

Q6: What is the best method for purifying kilograms of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol?

A6: For large-scale purification, recrystallization is generally more cost-effective and scalable than chromatography.

  • Process Optimization: Develop a robust recrystallization protocol at the lab scale first. Key parameters to define are the solvent system, product concentration, cooling profile, and final filtration temperature.

  • Alternative Methods: If the purity from recrystallization is insufficient, a polishing step using a short plug of silica gel or activated carbon might be effective. For high-value pharmaceutical applications, preparative HPLC may be required, though it is significantly more expensive.[4][9]

Q7: Which analytical techniques are essential for quality control (QC) of the final product?

A7: A panel of analytical tests is required to confirm the identity, purity, and quality of the final product.

  • Identity: 1H NMR, 13C NMR, and Mass Spectrometry (MS) should be used to confirm the chemical structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., C=O of the lactone, aromatic C-O).

  • Purity: HPLC with a UV detector is the standard method for determining purity (typically expressed as area %). A reference standard should be used for quantification.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification process.

  • Appearance and Physical Properties: The product should be tested for its appearance (color, form) and melting point.

References

  • Chula Digital Collections. (n.d.). Scale up of benzoxazinone derivative synthesis in batch reactor. Chula Digital Collections. Available at: [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC. Available at: [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Reddit. (2022). Tips on how to approach aromatic heterocyclic mechanisms?. Reddit. Available at: [Link]

  • PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of the newly 3, 1-benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Extraction and isolation of phenolic compounds. PubMed. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available at: [Link]

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. Available at: [Link]

  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link]

  • MDPI. (2022). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. MDPI. Available at: [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. Available at: [Link]

  • YouTube. (2019). Solved Problems On Heterocyclic Chemistry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Available at: [Link]

  • Semantic Scholar. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies at Mona. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Organic Syntheses. Available at: [Link]

  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Substituted Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trimethyl-substituted benzoxazinones, a class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trimethyl-substituted benzoxazinones, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to a lack of directly comparable published data for all trimethyl-substituted isomers, this guide will present a comparative analysis based on established SAR principles for substituted benzoxazinones, using a plausible hypothetical dataset for illustrative purposes. We will explore the influence of the trimethyl substitution pattern on two key biological activities: antibacterial efficacy and protein kinase inhibition. This guide will delve into the synthetic strategies, experimental protocols for activity assessment, and the causal relationships behind the observed (hypothetical) biological activities.

Introduction: The Benzoxazinone Scaffold and the Importance of SAR

Benzoxazinones are a class of bicyclic heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The 1,4-benzoxazin-3-one core, in particular, serves as a versatile scaffold for chemical modification to modulate potency and selectivity towards various biological targets[3].

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. Understanding the SAR of a compound series allows for the rational design of new analogues with improved efficacy, selectivity, and pharmacokinetic properties. For substituted benzoxazinones, the nature and position of substituents on the benzene ring can significantly impact their interaction with biological targets[4][5]. Methyl groups, as small, lipophilic, and electron-donating substituents, can influence a molecule's activity through steric and electronic effects, potentially enhancing binding to hydrophobic pockets in target proteins or altering metabolic stability.

This guide will focus on a comparative analysis of three hypothetical trimethyl-substituted 1,4-benzoxazin-3-one isomers: 5,6,7-trimethyl-, 5,7,8-trimethyl-, and 6,7,8-trimethyl-1,4-benzoxazin-3-one. We will explore how the differential placement of these three methyl groups might influence their activity as antibacterial agents and as inhibitors of a representative protein kinase.

Comparative Analysis of Trimethyl-Substituted Benzoxazinone Isomers

For the purpose of this comparative guide, we will consider the hypothetical antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and the inhibitory activity against a hypothetical protein kinase, "Kinase X". The following data is plausible based on general SAR principles where electron-donating groups can enhance activity, but their specific placement determines the extent of this enhancement based on the topology of the target's active site.

Data Presentation
CompoundIsomerAntibacterial Activity (MIC against S. aureus) (µg/mL)Kinase X Inhibition (IC50) (µM)
1 5,6,7-trimethyl165.2
2 5,7,8-trimethyl82.8
3 6,7,8-trimethyl328.5

This data is hypothetical and for illustrative purposes.

Structure-Activity Relationship Insights

The hypothetical data suggests a clear SAR for our trimethyl-substituted benzoxazinones:

  • 5,7,8-trimethyl-1,4-benzoxazin-3-one (Compound 2) is presented as the most potent isomer for both antibacterial and kinase inhibitory activities. This suggests that the substitution pattern at positions 5, 7, and 8 provides an optimal arrangement of the methyl groups for interaction with the binding sites of both the bacterial target and Kinase X. The 5,7,8-trimethyl substitution pattern is found in some natural product analogues and has been explored for various biological activities[6].

  • 5,6,7-trimethyl-1,4-benzoxazin-3-one (Compound 1) shows intermediate activity. The presence of a methyl group at position 6, while still contributing to the overall lipophilicity and electron-donating nature of the benzene ring, might introduce some steric hindrance or a suboptimal electronic distribution for ideal binding compared to the 5,7,8-isomer.

  • 6,7,8-trimethyl-1,4-benzoxazin-3-one (Compound 3) is depicted as the least active isomer. This could be attributed to unfavorable steric interactions or an electronic configuration that is less conducive to binding at the active sites of the biological targets. The contiguous substitution from position 6 to 8 might create a region of bulk that is not well-tolerated by the target proteins.

The following diagram illustrates the hypothetical SAR.

SAR_trimethyl_benzoxazinones cluster_isomers Trimethyl-Benzoxazinone Isomers cluster_activity Biological Activity C2 5,7,8-trimethyl (Compound 2) High High Potency C2->High Optimal Fit C1 5,6,7-trimethyl (Compound 1) Medium Medium Potency C1->Medium Suboptimal Fit C3 6,7,8-trimethyl (Compound 3) Low Low Potency C3->Low Steric Hindrance Synthesis_Workflow Start Trimethyl-substituted 2-Aminophenol Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(hydroxy-trimethyl-phenyl)-2-chloroacetamide Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., with NaH in DMF) Intermediate1->Step2 Product Trimethyl-substituted 1,4-Benzoxazin-3-one Step2->Product

Caption: General synthetic workflow for trimethyl-benzoxazinones.

Step-by-Step Protocol:

  • N-Acetylation: To a solution of the respective trimethyl-substituted 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(hydroxy-trimethyl-phenyl)-2-chloroacetamide intermediate.

  • Cyclization: Dissolve the intermediate from the previous step in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.5 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired trimethyl-substituted 1,4-benzoxazin-3-one.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized trimethyl-substituted benzoxazinones

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Kinase Inhibition Assay

The inhibitory activity of the compounds against a specific protein kinase ("Kinase X") can be evaluated using a variety of assay formats, such as a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Kinase X

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In the wells of a white opaque plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Terminate the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the protocol of the luminescent kinase assay kit. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide has provided a comparative framework for understanding the structure-activity relationship of trimethyl-substituted benzoxazinones. Although based on a hypothetical dataset, the analysis highlights how subtle changes in the substitution pattern on the benzoxazinone scaffold can significantly influence biological activity. The presented synthetic and biological evaluation protocols offer a clear roadmap for researchers to synthesize and test these and other substituted benzoxazinones, thereby enabling the discovery of novel and potent therapeutic agents. The key takeaway is the importance of systematic exploration of the chemical space around a privileged scaffold to identify lead compounds with optimized activity profiles. Future experimental work is necessary to validate these hypothetical SAR trends and to further explore the therapeutic potential of this promising class of compounds.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of ChemTech Research. [Link]

  • Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][2]Benzoxazin-3-one and Their Inhibitory Effe. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. PubMed. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PMC. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. IJRPR. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC. [Link]

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Comparative

A Researcher's Guide to the Statistical Analysis of 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol and its Analogs in Early-Stage Drug Discovery

For the purpose of this illustrative guide, we will compare our compound of interest with a hypothetical structural analog, 2,2-dimethyl-4H-3,1-benzoxazin-5-ol, to showcase a typical comparative analysis workflow. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

For the purpose of this illustrative guide, we will compare our compound of interest with a hypothetical structural analog, 2,2-dimethyl-4H-3,1-benzoxazin-5-ol, to showcase a typical comparative analysis workflow. We will delve into the statistical treatment of both spectroscopic data for structural elucidation and biological data from a representative in vitro assay. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to not only generate high-quality data but also to interpret it with statistical confidence.

The Indispensable Role of Statistical Rigor in Preclinical Research

Part 1: Structural Elucidation and Purity Assessment - A Statistical Approach to Spectroscopic Data

The foundational step in the evaluation of any novel compound is the unambiguous confirmation of its chemical structure and the assessment of its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in this process.[3] While often perceived as qualitative, the data from these methods are amenable to statistical analysis, particularly when comparing different batches or related compounds.

Experimental Protocol: Spectroscopic Characterization
  • Sample Preparation : A 5 mg sample of the synthesized 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. A separate 1 mg sample is prepared for High-Resolution Mass Spectrometry (HRMS) analysis, and a thin film is cast from a chloroform solution for IR spectroscopy.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. Data are processed with a standard software package, including Fourier transformation, phase correction, and baseline correction.

  • Mass Spectrometry : HRMS analysis is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer to determine the accurate mass.

  • Infrared Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.

Data Presentation and Statistical Interpretation

The spectroscopic data for our hypothetical compound and its analog are summarized below.

Table 1: Comparative Spectroscopic Data

Parameter2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol2,2-dimethyl-4H-3,1-benzoxazin-5-ol (Analog)Statistical Consideration
¹H NMR (CDCl₃, 500 MHz) δ 1.45 (s, 6H), 2.20 (s, 3H), 6.70 (d, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 8.50 (s, 1H, OH)δ 1.35 (s, 6H), 6.65 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 8.45 (s, 1H, OH)Chemical shifts (δ) are compared for consistency across batches. Integration values are normalized and should be stoichiometric.
¹³C NMR (CDCl₃, 125 MHz) δ 25.1, 30.2, 75.3, 115.8, 120.1, 125.4, 145.2, 150.3, 165.8δ 24.9, 74.8, 115.5, 119.8, 125.1, 145.0, 150.1, 165.5Peak positions are compared. The absence of impurity peaks is statistically significant.
HRMS (ESI-TOF) [M+H]⁺ calcd for C₁₂H₁₆NO₂⁺: 206.1176; found: 206.1179[M+H]⁺ calcd for C₁₁H₁₄NO₂⁺: 192.0997; found: 192.1001The mass accuracy (in ppm) is a statistical measure of confidence in the elemental composition.
IR (thin film, cm⁻¹) 3400 (O-H), 1680 (C=N), 1600, 1480 (C=C)3410 (O-H), 1685 (C=N), 1605, 1485 (C=C)Wavenumber positions can be statistically compared between batches to ensure consistency of functional groups.

Chemometric methods like Principal Component Analysis (PCA) can be applied to spectroscopic data, especially in more complex scenarios like analyzing multiple batches or formulations.[4][5] PCA can help in identifying patterns and outliers in the data that may not be apparent from a simple visual inspection.[4]

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Statistical Analysis cluster_conclusion Conclusion Synthesis Synthesize Compound NMR NMR (1H, 13C) Synthesis->NMR Sample MS HRMS Synthesis->MS Sample IR FTIR Synthesis->IR Sample Processing Spectral Processing NMR->Processing MS->Processing IR->Processing PCA Chemometrics (PCA) Processing->PCA Comparison Batch-to-Batch Comparison Processing->Comparison Structure Structure Confirmation PCA->Structure Purity Purity Assessment Comparison->Purity

Workflow for Spectroscopic Analysis

Part 2: Comparative Biological Activity - Statistical Analysis of In Vitro Assay Data

A crucial aspect of drug discovery is quantifying the biological activity of a novel compound and comparing it to existing molecules. Here, we will simulate a common scenario: an enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) of our compounds.

Experimental Protocol: Enzyme Inhibition Assay
  • Assay Principle : A fluorogenic substrate is used, which upon cleavage by the target enzyme, releases a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

  • Compound Preparation : 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol and the analog are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure : The enzyme, substrate, and varying concentrations of the test compounds are incubated in a 384-well plate. Fluorescence is measured kinetically over 30 minutes.

  • Data Collection : The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each concentration.

Data Presentation and Statistical Analysis

The raw data from the enzyme inhibition assay is typically the rate of reaction at different inhibitor concentrations.

Table 2: Hypothetical Enzyme Inhibition Data

Concentration (nM)% Inhibition (2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol)% Inhibition (2,2-dimethyl-4H-3,1-benzoxazin-5-ol)
15.210.1
1015.825.3
5048.949.5
10075.370.2
50095.190.8
100098.296.4

This data is then used to generate a dose-response curve by fitting to a non-linear regression model, typically a four-parameter logistic equation.[6]

Dose_Response_Analysis cluster_experiment In Vitro Experiment cluster_data_collection Data Collection cluster_statistical_analysis Statistical Analysis cluster_conclusion Conclusion Assay Enzyme Inhibition Assay RawData Raw Data (Fluorescence) Assay->RawData PercentInhibition Calculate % Inhibition RawData->PercentInhibition DoseResponse Dose-Response Curve Fitting (4-Parameter Logistic) PercentInhibition->DoseResponse IC50 Determine IC50 DoseResponse->IC50 ConfidenceInterval Calculate 95% Confidence Interval IC50->ConfidenceInterval HypothesisTest Hypothesis Testing (e.g., t-test) IC50->HypothesisTest Potency Relative Potency ConfidenceInterval->Potency Significance Statistical Significance HypothesisTest->Significance

Workflow for Dose-Response Analysis
Statistical Comparison of Potency

The primary output of the dose-response analysis is the IC₅₀ value. To determine if the difference in potency between our two compounds is statistically significant, we perform a hypothesis test, such as a Student's t-test or an F-test, on the log-transformed IC₅₀ values obtained from multiple independent experiments.

Table 3: Statistical Comparison of IC₅₀ Values

CompoundMean IC₅₀ (nM) (n=3)95% Confidence Interval (nM)p-value (vs. Analog)
2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol45.2[40.1, 50.3]0.045
2,2-dimethyl-4H-3,1-benzoxazin-5-ol55.8[51.2, 60.4]-

In this hypothetical example, the p-value of 0.045 is less than the conventional significance level of 0.05, leading us to conclude that there is a statistically significant difference in the potency of the two compounds. The 95% confidence interval provides a range within which the true IC₅₀ value is likely to lie.[7][8]

Conclusion: Integrating Statistical Thinking into the Research Workflow

The journey of a drug candidate from synthesis to clinical trials is paved with data. The ability to apply sound statistical principles to the analysis of this data is paramount for making informed decisions. This guide has provided a framework for the statistical analysis of both structural and biological data for a novel benzoxazinone. By embracing these methodologies, researchers can enhance the reliability and impact of their findings, ultimately contributing to the successful development of new therapeutics. The principles of designing statistically valid assays, appropriately analyzing the results, and clearly communicating the statistical significance of the findings are universal and indispensable in the field of drug discovery.[7]

References

  • Govindarajulu, Z. (2001). Statistical Techniques in Bioassay. Karger Publishers.
  • European Pharmacopoeia. 5.3. Statistical analysis of results of biological assays and tests. uspbpep.com.
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